molecular formula C16H12FN3O3 B1412716 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid CAS No. 2088945-60-0

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No.: B1412716
CAS No.: 2088945-60-0
M. Wt: 313.28 g/mol
InChI Key: HZJOTEVEJKOEHV-UHFFFAOYSA-N
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Description

The compound “4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .

Scientific Research Applications

Organic Synthesis and Structural Studies

  • Heterocyclic Azo Dyes Synthesis : Research by Wang et al. (2018) explores the synthesis of heterocyclic azo dyes using ortho/para-aminobenzoic acids and highlights the pH stability of these dyes, which could be beneficial in various industrial applications.

  • Functionalization of 1H-Pyrazole-3-Carboxylic Acid : A study by Yıldırım et al. (2005) discusses the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide, showcasing the potential for creating diverse chemical structures for various applications.

  • Triorganostannyl Esters Synthesis : Research by Tzimopoulos et al. (2010) details the synthesis of triorganostannyl esters of aminobenzoic acids, indicating potential applications in material science and coordination chemistry.

Photophysical and Luminescent Properties

  • Fluorescent Probes Development : A study by Renno et al. (2022) investigates imidazo[1,5-a]pyridine-based fluorophores for use as cell membrane probes, highlighting their potential in bioimaging and molecular biology.

  • Synthesis of High Luminescent Fluorophore : Research by Kokorina et al. (2019) demonstrates the synthesis of a blue emissive organic fluorophore, offering potential applications in optoelectronics and sensing technologies.

Potential Therapeutic Applications

  • Antimycobacterial Activity : A study by Sathe et al. (2011) explores the antimicrobial activity of fluorinated benzothiazolo imidazole compounds, suggesting potential applications in drug development for infectious diseases.

  • Inhibitors of Human Rhinovirus : Research by Hamdouchi et al. (1999) focuses on synthesizing imidazo[1,2-a]pyridines as antiviral agents, indicating a possible role in respiratory virus treatment.

  • Antiulcer Agents Development : A study by Starrett et al. (1989) synthesizes new imidazo[1,2-a]pyridines with potential use as antiulcer agents, showcasing an application in gastrointestinal disorder treatments.

Mechanism of Action

Properties

IUPAC Name

4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-9-2-5-14-18-7-13(20(14)8-9)15(21)19-12-6-10(16(22)23)3-4-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOTEVEJKOEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)O)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
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4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
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4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
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4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
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